3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core substituted with phenyl and chloro-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidine
Uniqueness
3-(2-Chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
89069-87-4 |
---|---|
Molecular Formula |
C23H17ClN2O |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C23H17ClN2O/c1-16-9-8-14-19(24)22(16)26-21(27)15-20(17-10-4-2-5-11-17)25-23(26)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
WFLBRXKVTKRDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.